H-Tyr(H2PO3)-OH
Description
Significance of Tyrosine Phosphorylation as a Post-Translational Modification
Tyrosine phosphorylation is a reversible PTM catalyzed by specific enzymes. Protein tyrosine kinases (PTKs) are responsible for adding a phosphate (B84403) group to tyrosine residues, while protein tyrosine phosphatases (PTPs) remove this group. abcam.comnews-medical.netsigmaaldrich.com This dynamic process acts as a molecular switch, rapidly regulating protein function and influencing a wide array of cellular processes. abcam.comnews-medical.netsigmaaldrich.com Unlike phosphorylation on serine and threonine residues, which is more common, tyrosine phosphorylation is particularly critical for signal transduction pathways, especially those initiated by growth factors and involved in immune responses. abcam.com The addition of a phosphate group to a tyrosine residue can create docking sites for proteins containing phosphotyrosine-binding domains, thereby mediating protein-protein interactions and assembling signaling complexes. sigmaaldrich.com
Foundational Roles of O-Phospho-L-tyrosine in Biochemical Regulation
O-Phospho-L-tyrosine, as the product of tyrosine phosphorylation, plays foundational roles in biochemical regulation. It is directly involved in signal transduction cascades, influencing processes such as cell growth, differentiation, and metabolism. cymitquimica.com The presence of O-Phospho-L-tyrosine on proteins can significantly alter their enzymatic activity and interactions, making it a key player in regulating cellular responses. cymitquimica.com
Research highlights the direct involvement of O-Phospho-L-tyrosine in modulating the activity of protein tyrosine phosphatases. Studies have shown that O-Phospho-L-tyrosine can act as a substrate for a wide range of PTPs. nih.govebi.ac.ukebi.ac.ukebi.ac.ukebi.ac.uk This interaction can lead to the activation of cellular PTPs, subsequently inhibiting the tyrosine phosphorylation of other proteins, such as the epidermal growth factor receptor (EGFR). nih.govebi.ac.ukebi.ac.uk This demonstrates a feedback mechanism where the phosphorylated product can influence the enzymes that regulate phosphorylation levels.
Furthermore, O-Phospho-L-tyrosine has been utilized in research to study tyrosine phosphorylation events and their implications. It serves as a valuable tool in biochemical research, particularly in studies related to tyrosine kinase activity and the role of phosphorylation in cellular mechanisms. cymitquimica.comchemimpex.com Its ability to mimic natural phosphorylation sites makes it useful for investigating signal transduction pathways, especially those involving receptor tyrosine kinases, which are relevant in areas like cancer biology. chemimpex.com
Detailed research findings indicate that O-Phospho-L-tyrosine can influence cellular growth. For instance, studies have shown that O-Phospho-L-tyrosine inhibited the growth of certain human renal and breast carcinoma cells, blocking the cell cycle in the S phase and leading to a decrease in cyclin proteins A and B. nih.govebi.ac.ukebi.ac.ukebi.ac.uk This growth inhibition was associated with the activation of cellular protein tyrosine phosphatases. nih.govebi.ac.ukebi.ac.uk
O-Phospho-L-tyrosine has also been explored for its potential in preventing dityrosine (B1219331) formation in vitro. While L-tyrosine can form dityrosine through peroxidase-catalyzed oxidation, O-Phospho-L-tyrosine was found to be unable to undergo this dimerization, suggesting that the phosphate group blocks this reaction. core.ac.uk However, dephosphorylation of O-Phospho-L-tyrosine by alkaline phosphatase restored the ability to form dityrosine, indicating a regulatory role of phosphorylation in this process. core.ac.uk
The molecular formula of O-Phospho-L-tyrosine is C₉H₁₂NO₆P, and its molecular weight is approximately 261.17 g/mol . sigmaaldrich.comsigmaaldrich.comfishersci.cascbt.com It is typically a white to off-white powder with a melting point of 225 °C. sigmaaldrich.comsigmaaldrich.com The compound is generally soluble in water, and its polar nature is enhanced by the phosphate group. cymitquimica.com
Below is a table summarizing some key properties of O-Phospho-L-tyrosine:
| Property | Value | Source |
| Molecular Formula | C₉H₁₂NO₆P | sigmaaldrich.comfishersci.cascbt.com |
| Molecular Weight | 261.17 g/mol | sigmaaldrich.comsigmaaldrich.comfishersci.cascbt.com |
| CAS Number | 21820-51-9 | sigmaaldrich.comsigmaaldrich.comfishersci.cascbt.com |
| Appearance | White to off-white powder | sigmaaldrich.comsigmaaldrich.com |
| Melting Point | 225 °C | sigmaaldrich.comsigmaaldrich.com |
| Solubility in Water | Soluble | cymitquimica.com |
| PubChem CID | 30819 | fishersci.cascbt.comnih.gov |
O-Phospho-L-tyrosine is a fundamental molecule in understanding cellular signaling mediated by tyrosine phosphorylation. Its roles in regulating enzyme activity, mediating protein interactions, and influencing cellular growth highlight its importance in biochemical processes.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO6P/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H2,13,14,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWXELXMIBXGTH-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176234 | |
| Record name | Phosphotyrosine | |
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Molecular Weight |
261.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Sigma-Aldrich MSDS], Solid | |
| Record name | Phosphotyrosine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | O-Phosphotyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006049 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
21820-51-9 | |
| Record name | Phospho-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21820-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phosphotyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021820519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonotyrosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01962 | |
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| Record name | Phosphotyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TYROSINE O-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R86C98KDX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms and Enzymatic Interactions of O Phospho L Tyrosine
O-Phospho-L-tyrosine as a Substrate and Regulator for Protein Tyrosine Kinases
Protein tyrosine kinases (PTKs) are enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to the tyrosine residues of proteins, resulting in the formation of O-Phospho-L-tyrosine within the protein structure. sigmaaldrich.comuniprot.org This phosphorylation event is a fundamental mechanism in signal transduction, influencing protein activity, localization, and interactions. sigmaaldrich.comuniprot.orgnih.gov While O-Phospho-L-tyrosine is primarily known as the product of PTK activity on protein substrates, the free form of O-Phospho-L-tyrosine can also participate in regulatory mechanisms.
Specificity of O-Phospho-L-tyrosine Recognition by Tyrosine Kinases
The specificity of tyrosine phosphorylation by PTKs is determined by the amino acid sequence surrounding the tyrosine residue within the substrate protein. Different PTKs recognize distinct consensus sequences, ensuring that phosphorylation occurs at specific sites to propagate appropriate signals. nih.govacs.org Although O-Phospho-L-tyrosine itself is the target of dephosphorylation by phosphatases, the context of the surrounding amino acids in a peptide or protein substrate dictates whether a PTK will phosphorylate a specific tyrosine residue to generate O-Phospho-L-tyrosine. Research utilizing peptide microarrays and kinetic analysis has helped to elucidate the preferred recognition motifs for various tyrosine kinases. nih.govacs.org
Kinetic Characterization of Tyrosine Kinase Activity with O-Phospho-L-tyrosine Substrates
Kinetic studies involving tyrosine kinases typically focus on their activity towards peptide or protein substrates containing phosphorylatable tyrosine residues. While O-Phospho-L-tyrosine is the product, studies sometimes use synthetic peptides containing phosphotyrosine to understand enzyme interactions or as tools in assays. Characterizing the kinetics (e.g., Km and Vmax) of PTKs with various substrates helps to define their catalytic efficiency and substrate preferences. nih.govhubrecht.eu For instance, studies have characterized the kinetic parameters of various PTKs using designed peptide substrates to understand their activity. nih.gov
Dephosphorylation of O-Phospho-L-tyrosine by Protein Tyrosine Phosphatases
Protein tyrosine phosphatases (PTPs) are a diverse group of enzymes that counteract the activity of PTKs by catalyzing the removal of the phosphate group from O-Phospho-L-tyrosine residues in proteins, a process known as dephosphorylation. sigmaaldrich.commdpi.comwikipedia.org This dynamic balance between phosphorylation and dephosphorylation is essential for the proper regulation of cellular signaling pathways. sigmaaldrich.comannualreviews.org
Substrate Specificity of Protein Tyrosine Phosphatases for O-Phospho-L-tyrosine
PTPs exhibit diverse substrate specificities, recognizing and dephosphorylating specific O-Phospho-L-tyrosine sites within target proteins. oup.comnih.gov This specificity is governed by the PTP's catalytic domain and can be influenced by flanking amino acid sequences around the phosphotyrosine site. annualreviews.orgnih.gov Studies using phosphotyrosine-containing peptides, including those derived from autophosphorylation sites of receptors like the epidermal growth factor receptor (EGFR), have been instrumental in understanding PTP substrate preferences. nih.gov For example, research has shown that acidic residues N-terminal to the phosphotyrosine are critical for high-affinity binding and catalysis by some PTPs. nih.gov While PTPs are primarily known for acting on O-Phospho-L-tyrosine within proteins, some phosphatases, including certain fungal phytases, have demonstrated the ability to hydrolyze free O-Phospho-L-tyrosine. tandfonline.comnih.gov
| Enzyme Source | Substrate | pH Optimum | Temperature Optimum (°C) | Km (mM or µM) | Vmax (µmol min⁻¹ or M⁻¹ s⁻¹) | Citation |
| Metarhizium anisopliae (PTPase) | O-phospho-L-tyrosine | 5.5 | 75 | 1.273 mM | 8.72 µmol min⁻¹ | tandfonline.com |
| Aspergillus niger (Phytase) | Phosphotyrosine | 2.5 | 70 | 465 µM | 2-4 times higher than phytate Vmax (Catalytic efficiency: 3.5 x 10⁶ M⁻¹ s⁻¹) | nih.gov |
| Aspergillus awamori (Phytase) | Phosphotyrosine | 2.5 | 70 | 590 µM | 2-4 times higher than phytate Vmax (Catalytic efficiency: 1.6 x 10⁷ M⁻¹ s⁻¹) | nih.gov |
Mechanisms of Protein Tyrosine Phosphatase Activation by O-Phospho-L-tyrosine
While PTPs are known for their catalytic activity in removing phosphate groups, the interaction with O-Phospho-L-tyrosine can also influence their activation state. Some studies suggest that exogenous O-Phospho-L-tyrosine can lead to the activation of cellular protein tyrosine phosphatases. sigmaaldrich.comnih.gov This activation can subsequently impact the phosphorylation status of various cellular proteins, including growth factor receptors. sigmaaldrich.comnih.gov The precise mechanisms by which free O-Phospho-L-tyrosine might activate PTPs can involve complex interactions and are an area of ongoing research. PTP activity is tightly regulated through various mechanisms, including post-translational modifications and interactions with other proteins. sigmaaldrich.comhubrecht.eu
O-Phospho-L-tyrosine Recognition by Phosphotyrosine-Binding Domains
O-Phospho-L-tyrosine serves as a recognition motif for specialized protein domains, primarily Src homology 2 (SH2) domains and phosphotyrosine-binding (PTB) domains. rsc.orgsigmaaldrich.comfishersci.comembopress.orgfrontiersin.orgwikipedia.org These domains are found in a variety of signaling proteins and mediate protein-protein interactions by binding specifically to phosphorylated tyrosine residues within other proteins. rsc.orgembopress.orgfrontiersin.orgwikipedia.org
SH2 domains typically recognize phosphotyrosine in the context of specific amino acid sequences C-terminal to the phosphotyrosine. embopress.orgfrontiersin.org PTB domains, while also binding phosphotyrosine, often recognize sequences N-terminal to the phosphotyrosine and can have distinct structural features compared to SH2 domains. rsc.orgwikipedia.org The interaction between O-Phospho-L-tyrosine and these binding domains is crucial for assembling signaling complexes and propagating downstream signals. rsc.orgembopress.org The specificity of these interactions contributes to the intricate network of protein interactions that govern cellular responses. embopress.org
Interactions with Src Homology 2 (SH2) Domains
Src Homology 2 (SH2) domains are modular protein domains approximately 100 amino acid residues in length that are primary mediators of phosphotyrosine-dependent protein-protein interactions wikipedia.orgnih.govfrontiersin.orgembl.depnas.orgacs.orgembopress.org. A key function of SH2 domains is their ability to directly bind to phosphorylated tyrosine residues within specific peptide sequences on target proteins nih.govfrontiersin.orgfrontiersin.org. This binding is crucial for the propagation of signals initiated by receptor and non-receptor tyrosine kinases nih.govfrontiersin.org.
The interaction between an SH2 domain and a phosphotyrosine-containing peptide involves a well-defined molecular mechanism. SH2 domains typically contain a deep basic pocket that specifically accommodates the negatively charged phosphate group of the phosphotyrosine residue rsc.orgfrontiersin.org. This interaction is often mediated by conserved arginine residues within the SH2 domain rsc.orgwikipedia.org. In addition to the phosphotyrosine, SH2 domains also recognize flanking amino acid residues, typically those located C-terminal to the phosphotyrosine (often at the +3 position), which contribute to the specificity of the interaction through contacts with a surrounding pocket rsc.orgwikipedia.orgfrontiersin.org. This bidentate interaction, sometimes referred to as a "two-pronged plug," ensures selective binding to specific phosphotyrosine-containing motifs nih.govfrontiersin.orgfrontiersin.org.
While the binding of SH2 domains to phosphotyrosine is generally characterized by high affinity, studies have shown that these interactions also exhibit rapid dissociation and exchange rates nih.gov. For instance, the SH2 domains of the p85 subunit of phosphatidylinositol 3'-kinase demonstrate high-affinity binding to phosphotyrosine-containing peptides with dissociation constants in the nanomolar range (0.3 to 3 nM), yet they exhibit rapid dissociation rates (0.11 to 0.19/s), allowing for dynamic assembly and disassembly of signaling complexes nih.gov. Nonphosphorylated peptides typically show no measurable binding to canonical SH2 domains nih.gov.
Examples of proteins containing SH2 domains include components of signaling pathways downstream of growth factor receptors, such as Src, Lck, STAT proteins, ZAP-70, Syk, APS, and the p85 subunit of PI3-kinase rsc.orgnih.govfrontiersin.orgembl.defrontiersin.orgnih.gov. The binding of SH2 domains to phosphotyrosine sites on activated receptors or other signaling proteins leads to the recruitment of the SH2-containing protein to specific cellular locations or triggers conformational changes that modulate its enzymatic activity or interaction with other molecules wikipedia.orgresearchgate.net.
Binding to Phosphotyrosine Binding (PTB) Domains
Phosphotyrosine Binding (PTB) domains, also known as phosphotyrosine-interaction (PI) domains, represent another class of protein modules that interact with phosphotyrosine residues, although with distinct characteristics compared to SH2 domains nih.govwikipedia.orgembl.deembopress.org. PTB domains are typically larger than SH2 domains, ranging from 100 to 150 amino acid residues, and exhibit a different structural fold, often described as a beta-sandwich capped by an alpha-helix, structurally related to pleckstrin homology (PH) domains wikipedia.orgembl.deembopress.org.
Unlike the canonical SH2 domain interaction which primarily recognizes sequences C-terminal to the phosphotyrosine, many PTB domains recognize phosphotyrosine within an Asn-Pro-X-Tyr (NPXpY) motif and interact with residues located N-terminal to the phosphotyrosine rsc.orgembl.deembopress.orgcellsignal.com. The NPXpY motif often adopts a beta-turn conformation when bound to the PTB domain embopress.org. Similar to SH2 domains, PTB domains utilize basic residues, such as arginine, to interact with the phosphate group of the phosphotyrosine rsc.orgacs.orgwikipedia.org.
A notable distinction is that while many PTB domains bind in a phosphotyrosine-dependent manner, some can also bind to target sequences that contain a tyrosine but are not phosphorylated rsc.orgnih.govembl.deembopress.orgcellsignal.com. This phosphorylation-independent binding expands the functional repertoire of PTB domains nih.govembopress.orgcellsignal.com. Additionally, some PTB domains, like that of Shc, can interact with acidic phospholipids, suggesting a potential role in membrane localization embl.deresearchgate.netscirp.org.
PTB domains are found in a variety of signaling proteins, including adaptor proteins like Shc and IRS-1, which play significant roles in signal transduction pathways initiated by growth factor receptors researchgate.netnih.govembl.decellsignal.comresearchgate.netscirp.org. Other proteins containing PTB domains include X11, Dab, Fe65, Numb, and tensin1 nih.govwikipedia.orgembl.deembopress.orgcellsignal.com. The binding of PTB domains to phosphotyrosine-containing motifs on activated receptors or other proteins facilitates the recruitment of PTB-containing proteins, contributing to the formation of signaling complexes researchgate.netresearchgate.net.
Modulation of Protein-Protein Interactions by Tyrosine Phosphorylation Involving O-Phospho-L-tyrosine
Tyrosine phosphorylation, mediated by the addition of a phosphate group to a tyrosine residue to form O-Phospho-L-tyrosine within a protein, serves as a crucial mechanism for dynamically modulating protein-protein interactions frontiersin.orgpnas.orgembopress.orgnih.govwikipedia.org. This post-translational modification creates specific docking sites, primarily recognized by SH2 and PTB domains, thereby orchestrating the assembly of multi-protein signaling complexes rsc.orgwikipedia.orgnih.govfrontiersin.orgpnas.orgacs.orgembopress.orgresearchgate.netchemimpex.com.
Upon activation of receptor tyrosine kinases, for example, intracellular tyrosine residues become phosphorylated. These newly formed phosphotyrosine sites serve as high-affinity binding platforms for proteins containing SH2 or PTB domains wikipedia.orgresearchgate.net. The recruitment of these SH2- and PTB-containing proteins to activated receptors or other phosphorylated substrates initiates downstream signaling cascades researchgate.net. This modular interaction allows for the precise and regulated transmission of signals within the cell, controlling diverse cellular functions such as growth, differentiation, metabolism, and apoptosis rsc.orgnih.govresearchgate.net.
The specificity of these interactions is determined by the amino acid sequence surrounding the phosphotyrosine residue and the unique binding preferences of individual SH2 and PTB domains rsc.orgwikipedia.orgembopress.orgfrontiersin.org. This sequence context dictates which SH2 or PTB domain-containing proteins are recruited to a particular phosphorylation site, ensuring the appropriate cellular response to a given stimulus embopress.org.
For instance, the phosphorylation of specific tyrosine residues on the cytoplasmic tail of activated growth factor receptors provides docking sites for various adaptor proteins and enzymes containing SH2 or PTB domains. The binding of these proteins can lead to their activation, changes in their cellular localization, or the recruitment of additional signaling molecules, ultimately propagating the signal downstream wikipedia.orgresearchgate.net. This intricate network of phosphotyrosine-mediated protein-protein interactions is fundamental to cellular communication and regulation.
Biotransformation and Metabolism of O-Phospho-L-tyrosine
The levels of O-Phospho-L-tyrosine within proteins are tightly regulated by the opposing actions of protein tyrosine kinases, which catalyze the addition of the phosphate group, and protein tyrosine phosphatases (PTPs), which remove it sigmaaldrich.comrsc.orgportlandpress.com. Free O-Phospho-L-tyrosine, not incorporated into proteins, can also exist within the cell.
O-Phospho-L-tyrosine itself can serve as a substrate for protein tyrosine phosphatases nih.gov. These enzymes hydrolyze the phosphate ester bond, releasing inorganic phosphate and free L-tyrosine. This dephosphorylation is a key step in reversing the effects of tyrosine phosphorylation and is essential for the dynamic regulation of signaling pathways sigmaaldrich.comrsc.org.
While the detailed metabolic pathways specifically for the breakdown or further conjugation of free O-Phospho-L-tyrosine are not extensively detailed in the provided sources, general metabolic processes for amino acids and phosphorylated compounds would likely be involved. Tyrosine itself is an aromatic amino acid that undergoes various metabolic transformations, including transamination and degradation frontiersin.org. Phosphorylated compounds can be subject to phosphatase activity, as mentioned, or potentially other conjugating reactions as part of phase II biotransformation, although specific pathways for free O-Phospho-L-tyrosine conjugation are not explicitly described upol.cz.
Studies have utilized O-Phospho-L-tyrosine in research to investigate protein tyrosine phosphorylation and dephosphorylation. For example, it has been used as a diluent for anti-phosphotyrosine antibodies in studies of sperm capacitation sigmaaldrich.comtandfonline.com and as an amino acid standard in analytical methods like liquid chromatography with tandem mass spectrometry (LC-MS-MS) sigmaaldrich.com. The presence of free and bound O-phosphotyrosine in biological samples like urine has also been analyzed sigmaaldrich.com.
O Phospho L Tyrosine in Cellular Signaling Pathways
Contribution to Signal Transduction Cascades
Tyrosine phosphorylation serves as a primary indicator of signal transduction, particularly in pathways initiated by receptor tyrosine kinases. tandfonline.com The addition of a phosphate (B84403) group to tyrosine residues within proteins creates specific docking sites for signaling molecules containing Src-homology 2 (SH2) or phosphotyrosine-binding (PTB) domains. abcam.comuniprot.orgnih.gov These interactions facilitate the assembly of protein complexes, propagating the signal downstream. abcam.comuniprot.orgnih.gov O-Phospho-L-tyrosine, as a mimic of this modification, is utilized in research to understand these interactions and their impact on downstream signaling events. chemimpex.com Studies have shown that O-phospho-L-tyrosine can influence cellular growth, potentially by activating protein tyrosine phosphatases, leading to decreased tyrosine phosphorylation of key signaling proteins. ebi.ac.uknih.gov
Regulation of Receptor Tyrosine Kinase-Mediated Signaling
Receptor tyrosine kinases (RTKs) are a major class of cell surface receptors that play pivotal roles in diverse cellular activities, including growth, differentiation, and metabolism. wikipedia.orguniprot.org Upon ligand binding, RTKs undergo dimerization and autophosphorylation on specific tyrosine residues within their intracellular domains. uniprot.org These phosphotyrosine sites serve as docking sites for a variety of signaling proteins, initiating complex downstream cascades. uniprot.orguniprot.org
O-Phospho-L-tyrosine in Epidermal Growth Factor Receptor Signaling
The Epidermal Growth Factor Receptor (EGFR) is a well-studied receptor tyrosine kinase involved in regulating cell growth and proliferation. uniprot.orgnih.gov Activation of EGFR by its ligand, EGF, leads to autophosphorylation of multiple tyrosine residues, which then recruit downstream signaling molecules. uniprot.orgnih.gov Exogenous application of O-phospho-L-tyrosine has been shown to modulate EGFR signaling. Research indicates that O-phospho-L-tyrosine can inhibit EGF-mediated EGFR tyrosine phosphorylation, potentially by activating cellular protein tyrosine phosphatases. sigmaaldrich.comebi.ac.uknih.gov This inhibition of EGFR phosphorylation can subsequently affect downstream pathways regulated by EGFR. sigmaaldrich.comebi.ac.uknih.gov
Modulation of Insulin (B600854) Receptor Signaling by O-Phospho-L-tyrosine
The Insulin Receptor (IR) is a receptor tyrosine kinase crucial for mediating the metabolic actions of insulin, particularly glucose uptake. mdpi.comuniprot.org Insulin binding to the IR triggers autophosphorylation of tyrosine residues on the receptor's β-subunits, creating docking sites for insulin receptor substrates (IRS proteins). mdpi.comuniprot.org Tyrosine phosphorylation of IRS proteins is a critical step in propagating the insulin signal downstream. uniprot.orgmdpi.com While the direct modulation of insulin receptor signaling specifically by exogenous O-Phospho-L-tyrosine is less extensively documented compared to EGFR, the broader context of phosphotyrosine in insulin signaling is well-established. The tyrosine phosphorylation cascade initiated by the insulin receptor creates docking sites for proteins containing SH2 domains, including key signaling molecules like the p85 regulatory subunit of PI3K and SHP2, thereby activating downstream pathways like the PI3K-AKT and Ras-MAPK pathways. uniprot.orgnih.govpnas.org The balance between tyrosine phosphorylation and dephosphorylation, mediated by PTKs and PTPs, is critical for regulating insulin signaling. mdpi.com
Intracellular Signal Propagation Mediated by O-Phospho-L-tyrosine
Beyond the initial activation of receptor tyrosine kinases, O-phospho-L-tyrosine, as a representative of protein tyrosine phosphorylation, plays a crucial role in the propagation of signals within the cell. This occurs through the recruitment and activation of various intracellular signaling proteins.
MAPK Signaling Pathways and O-Phospho-L-tyrosine
The Mitogen-Activated Protein Kinase (MAPK) pathways are central to cellular responses to various extracellular stimuli, regulating processes like cell growth, differentiation, and survival. abcam.comuniprot.org Activation of RTKs, such as EGFR and IR, often leads to the activation of MAPK cascades. uniprot.orgnih.gov This link is frequently mediated by adaptor proteins like Shc and Grb2, which bind to phosphotyrosine residues on activated receptors or IRS proteins via their SH2 or PTB domains. nih.govscirp.org The formation of these complexes facilitates the recruitment of downstream signaling molecules, including those that activate the Ras-MAPK pathway. uniprot.orgnih.govscirp.org Tyrosine phosphorylation within these adaptor proteins and other components of the MAPK cascade is essential for their activation and function. scirp.org O-Phospho-L-tyrosine, by mimicking these phosphorylation events, can be used to study the interactions and activation mechanisms within the MAPK pathways.
STAT Protein Activation via O-Phospho-L-tyrosine-Dependent Mechanisms
Signal Transducers and Activators of Transcription (STAT) proteins are a family of transcription factors that play critical roles in mediating the effects of cytokines and growth factors. uniprot.orgashpublications.orgnih.gov The canonical mechanism of STAT activation involves tyrosine phosphorylation, typically by Janus kinases (JAKs) which are associated with cytokine receptors. uniprot.orgnih.govmolbiolcell.org Upon receptor activation, JAKs phosphorylate specific tyrosine residues on the receptor and/or STAT proteins. uniprot.orgnih.govmolbiolcell.org These phosphotyrosine sites serve as docking sites for the SH2 domains of STAT proteins, leading to their recruitment and subsequent tyrosine phosphorylation. uniprot.orgnih.govmolbiolcell.org Tyrosine-phosphorylated STATs then dimerize via their SH2 domains and translocate to the nucleus to regulate gene expression. uniprot.orgashpublications.orgnih.gov O-Phospho-L-tyrosine is relevant in this context as the fundamental modification required for STAT protein dimerization and nuclear translocation. uniprot.orgashpublications.orgnih.gov While exogenous O-phospho-L-tyrosine itself may not directly activate STAT proteins in the same way as receptor-mediated phosphorylation, the presence of phosphotyrosine is the key molecular signal recognized by the SH2 domains of STAT proteins, driving their activation cascade. uniprot.orgnih.govmolbiolcell.org
Role in Cytoskeletal Rearrangements
Tyrosine phosphorylation plays a significant role in regulating cytoskeletal organization and dynamics. This is particularly evident in processes such as cell adhesion, migration, and spreading, where the actin cytoskeleton undergoes significant remodeling. molbiolcell.orguniprot.orgportlandpress.com
Several proteins involved in the regulation of the actin cytoskeleton are substrates for tyrosine phosphorylation. For instance, the protein villin, an actin-binding protein, is a substrate for Src kinase(s) in vitro. molbiolcell.org Research has demonstrated that tyrosine phosphorylation of villin is essential for villin-induced cell migration and the reorganization of the actin cytoskeleton. molbiolcell.org Specific tyrosine residues on villin, such as Y-60, Y-81, and Y-256, have been identified as critical for both the colocalization of villin with F-actin and for the rearrangement of the actin cytoskeleton. molbiolcell.org
Another example involves the protein tyrosine kinase 2-beta (PTK2B), also known as PYK2. PTK2B regulates cytoskeleton rearrangement and cell spreading, particularly in T-cells, and contributes to the regulation of T-cell responses. uniprot.org It functions in signaling downstream of various receptors, including integrins, and mediates responses to cellular stress. uniprot.org PTK2B forms multisubunit signaling complexes with Src family kinases upon activation, leading to the phosphorylation of downstream targets involved in cytoskeletal dynamics. uniprot.org
Furthermore, integrin engagement triggers tyrosine phosphorylation of focal adhesion proteins, including PTK2/FAK1 and paxillin (B1203293) (PXN). uniprot.orgportlandpress.com This phosphorylation creates docking sites for proteins containing SH2 domains, such as Src, which are crucial for downstream signaling that alters cytoskeletal dynamics and generates mechanical force for cell motility. uniprot.orgportlandpress.com The c-Cbl protein, an E3 ligase and scaffolding protein, is also activated by integrins, and its phosphorylated tyrosine residues mediate signaling cascades by recruiting proteins like Vav, PI3K, and Crk/CrkL, which are implicated in modulating the actin cytoskeleton and regulating platelet functional responses like spreading and retraction. nih.gov
Functional Interplay between Tyrosine Phosphorylation and Other Post-Translational Modifications
Protein function is often regulated by the combinatorial action and interplay of multiple post-translational modifications (PTMs). Tyrosine phosphorylation does not function in isolation but engages in complex crosstalk with other PTMs, such as ubiquitination, acetylation, methylation, and glycosylation, to fine-tune protein activity, localization, and stability. plos.orgembopress.orgplos.org
This interplay can occur in several ways. One PTM can influence the likelihood of another PTM occurring at the same or a different site on the same protein. Alternatively, multiple PTMs can act in concert to regulate protein function or interaction with other molecules. plos.org
Studies integrating global datasets of different PTMs, including tyrosine phosphorylation, acetylation, and ubiquitination, with protein interaction data have revealed that protein complexes selectively accumulate specific PTMs, indicating a coordinated targeting of molecular functions. plos.org Interestingly, complexes enriched for phosphotyrosine signaling often show a predominance of phosphorylation compared to acetylation and ubiquitination on the modified proteins within those complexes. plos.org This suggests that in certain contexts, regulation is primarily driven by phosphorylation events.
PTM interplay can also be mediated by dense modification patterns in disordered protein regions, referred to as PTM integration (PTMi) spots. plos.org These regions can serve as hubs for combinatorial PTM regulation, contributing to the complexity and specificity of cellular signaling. plos.org
Research into the co-evolution of PTM regulatory toolkits, including the "writers" (enzymes that add modifications, like kinases), "erasers" (enzymes that remove modifications, like phosphatases), and "readers" (proteins that bind to modified sites, like those with SH2 domains), highlights the integrated nature of PTM systems. nih.gov The evolution of tyrosine phosphorylation and its associated toolkit domains is a well-studied example of such coordinated evolution. nih.gov
For example, the interplay between phosphorylation and acetylation in the regulation of metabolic flux has been observed in glycolytic enzymes. embopress.org Similarly, phosphorylation can influence protein localization or degradation, processes often regulated by ubiquitination. embopress.orgplos.orgailab.bio
Further research is needed to fully elucidate the intricate mechanisms of functional interplay between tyrosine phosphorylation and other PTMs, particularly concerning how the presence or absence of O-Phospho-L-tyrosine at specific sites influences subsequent modifications and ultimately, cellular outcomes.
Pathophysiological Roles of O Phospho L Tyrosine in Disease Mechanisms
Aberrant Tyrosine Phosphorylation in Neoplastic Transformation
Abnormal activation of receptor tyrosine kinases (RTKs) and deregulation of tyrosine phosphorylation are major contributors to malignant transformation and cancer progression. hznu.edu.cnmednexus.orgguidetopharmacology.orgsemanticscholar.org Tyrosine kinases are important mediators of signaling cascades that govern cell proliferation, differentiation, metabolism, and apoptosis. idrblab.net In cancer cells, these pathways are often genetically or epigenetically altered, providing a selective advantage to the transformed cells. idrblab.net O-Phospho-L-tyrosine, as a component of this system, is intrinsically linked to the dysregulation observed in neoplastic conditions.
O-Phospho-L-tyrosine and Cell Cycle Progression Modulation
O-Phospho-L-tyrosine has been shown to influence cell cycle progression. Research indicates that P-Tyr can inhibit the growth of human renal and breast carcinoma cells by blocking the cell cycle in the S phase. wikipedia.orgwikipedia.org This cell cycle arrest is associated with a observed decrease in the levels of cyclin proteins A and B. wikipedia.org Furthermore, P-Tyr incubation led to the activation of cellular protein tyrosine phosphatases, which in turn resulted in the inhibition of tyrosine phosphorylation of key cell cycle regulators such as p34cdc2 (CDK1). wikipedia.org
Growth Inhibitory Effects of O-Phospho-L-tyrosine in Carcinoma Cells
Studies have demonstrated direct growth inhibitory effects of O-Phospho-L-tyrosine on carcinoma cells. O-Phospho-L-tyrosine, acting as a substrate for a wide range of protein tyrosine phosphatases, inhibited the growth of human renal and breast carcinoma cells in experimental settings. wikipedia.orgwikipedia.org This growth inhibition is linked to the activation of cellular protein tyrosine phosphatases, leading to decreased tyrosine phosphorylation of proteins critical for cell growth and division, such as the epidermal growth factor receptor (EGFR). wikipedia.orgwikipedia.orgfishersci.ca
O-Phospho-L-tyrosine as a Sensitizer to Antineoplastic Agents
Beyond its direct effects, O-Phospho-L-tyrosine has shown potential as a sensitizing agent in cancer therapy. P-Tyr has been observed to synergistically enhance the killing of renal carcinoma ACHN cells when combined with chemotherapeutic agents such as doxorubicin (B1662922) and etoposide (B1684455). wikipedia.orgwikipedia.org These findings suggest that O-Phospho-L-tyrosine may improve the efficacy of conventional antineoplastic treatments.
Radioprotective Properties of O-Phospho-L-tyrosine
O-Phospho-L-tyrosine has also been investigated for its radioprotective capabilities. Studies suggest that O-phospho-L-tyrosine can protect TP53 wild-type cells against damage induced by ionizing radiation. fishersci.cafishersci.caciteab.com This protective effect has been observed in radiosensitive tissues like the retina, where P-Tyr treatment significantly reduced irradiation-induced degenerative changes in animal models. citeab.com However, it is important to note that no significant radioprotection of P-Tyr on retinoblastoma Y79 cells was detected in in vitro and in vivo tests, indicating a potential differential effect on normal versus cancer cells. citeab.com
O-Phospho-L-tyrosine in Autoimmune and Inflammatory Conditions
Tyrosine phosphorylation and dephosphorylation are critical for the regulation of immune cell function. Protein tyrosine phosphatases play important roles in modulating lymphocyte responses to various stimuli, including inflammatory cytokines and antigenic stimulation. researchgate.net Genetic variations in PTPs, such as PTPN22, have been strongly associated with increased susceptibility to a variety of autoimmune diseases, including systemic lupus erythematosus (SLE), type 1 diabetes, rheumatoid arthritis, and Graves' disease. nih.govguidetopharmacology.orgnih.govnih.gov While the direct involvement of free O-Phospho-L-tyrosine in the pathogenesis of these conditions is an area of ongoing research, its role as a fundamental component and substrate within the protein tyrosine phosphorylation/dephosphorylation system underscores its potential relevance in the dysregulation observed in autoimmune and inflammatory states.
Metabolic and Cardiovascular Disease Pathophysiology Involving O-Phospho-L-tyrosine
Protein tyrosine phosphorylation-dependent signaling is instrumental in metabolic regulation, particularly in the context of insulin (B600854) and leptin signaling. guidetopharmacology.orgguidetopharmacology.orgcellbiopharm.comuni-freiburg.de Protein tyrosine phosphatase 1B (PTP1B), encoded by the PTPN1 gene, is a significant negative regulator of both insulin and leptin signaling pathways. guidetopharmacology.orgcellbiopharm.comwikipedia.org Perturbations in PTP1B function are implicated in the pathophysiology of metabolic diseases such as obesity and type 2 diabetes, as well as associated cardiovascular complications. guidetopharmacology.orgguidetopharmacology.orgcellbiopharm.comuni-freiburg.de Tyrosine phosphorylation is essential for insulin action, mediating responses that regulate glucose uptake and metabolism. guidetopharmacology.orguni-freiburg.de PTPs, including PTP1B, play vital roles in maintaining metabolic homeostasis, and their dysregulation can contribute to insulin resistance and other metabolic disorders. guidetopharmacology.orgcellbiopharm.comuni-freiburg.de The presence of O-Phospho-L-tyrosine as a key intermediate in these tyrosine phosphorylation-dependent pathways highlights its indirect but significant connection to the mechanisms underlying metabolic and cardiovascular diseases.
Neurobiological Implications and Neurodegenerative Disease Research with O-Phospho-L-tyrosine
The role of tyrosine phosphorylation in the central nervous system is significant, influencing processes such as neurotransmitter signaling and synaptic plasticity. chemimpex.compnas.orgnih.gov Abnormal tyrosine phosphorylation of intracellular signaling molecules, regulated by the balance between PTKs and PTPs, has garnered increasing attention in the context of neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD). nih.gov
Research into neurodegenerative diseases, often referred to as chronic disorders of the CNS characterized by progressive neuronal dysfunction, explores various contributing factors, including the accumulation of abnormally phosphorylated proteins. nih.gov While much of the focus in neurodegenerative diseases like AD has been on the hyperphosphorylation of proteins such as tau at serine and threonine residues, abnormal tyrosine phosphorylation also plays a role in the pathological processes. nih.govneurodegenerationresearch.eu For instance, studies have investigated the association of tau with Src-family non-receptor tyrosine kinases and its subsequent tyrosine phosphorylation, suggesting a potential role for tyrosine phosphorylation in tau's function as a signal transduction protein. neurodegenerationresearch.eu
O-Phospho-L-tyrosine is utilized by researchers to investigate its effects on neurotransmitter signaling, thereby aiding in the understanding of neurodegenerative diseases. chemimpex.com As a substrate for PTPs, O-Phospho-L-tyrosine is integral to studies examining the activity of these enzymes, which are crucial for dephosphorylating tyrosine residues on proteins. nih.govlookchem.comebi.ac.ukebi.ac.uk Dysregulation of PTP activity can contribute to the imbalance of tyrosine phosphorylation observed in neurodegenerative conditions. For example, protein tyrosine phosphatase non-receptor type 22 (PTPN22), which utilizes O-phospho-L-tyrosine as a substrate, has variants associated with autoimmune diseases that can have neurological implications. guidetopharmacology.org Studies involving O-phospho-L-tyrosine can help elucidate the functional consequences of altered PTP activity on neuronal proteins and signaling pathways relevant to neurodegeneration.
Furthermore, research employing techniques like mass spectrometry has been used to analyze phosphoamino acids, including O-phospho-L-tyrosine, in biological samples, providing insights into the phosphorylation status of proteins. sigmaaldrich.comgovst.edu While direct data tables detailing the specific levels or effects of O-Phospho-L-tyrosine itself in the pathophysiology of neurodegenerative diseases from the search results are limited, the compound's role as a fundamental component and research tool in the study of the implicated tyrosine phosphorylation pathways is evident.
Other Disease Associations and Biological Dysregulations
Dysregulated tyrosine phosphorylation is a hallmark of numerous other diseases beyond neurodegenerative disorders, most notably cancer. abcam.comnih.govpnas.org The uncontrolled cell proliferation characteristic of many tumors is often linked to the aberrant activation or overexpression of phosphotyrosine residues on receptor tyrosine kinases like HER2 and insulin receptors. abcam.com
O-Phospho-L-tyrosine has been investigated for its potential role in influencing cellular growth, particularly in cancer cells. Studies have shown that O-Phospho-L-tyrosine can inhibit the growth of certain human renal and breast carcinoma cells. nih.govebi.ac.ukebi.ac.uknih.gov This growth inhibition was associated with the activation of cellular protein tyrosine phosphatases, leading to a decrease in the tyrosine phosphorylation of key proteins, including the epidermal growth factor receptor (EGFR) and p34cdc2. nih.govebi.ac.uk
The ability of O-Phospho-L-tyrosine to activate PTPs and subsequently reduce tyrosine phosphorylation highlights its potential to modulate signaling pathways that are hyperactive in cancer. nih.govebi.ac.uk Furthermore, research has indicated that O-Phospho-L-tyrosine can synergistically sensitize certain renal carcinoma cells to the effects of chemotherapeutic agents like doxorubicin and etoposide. nih.govebi.ac.uk These findings suggest a potential role for O-Phospho-L-tyrosine, or compounds that mimic its effects on PTP activation, in therapeutic strategies aimed at targeting dysregulated tyrosine phosphorylation in cancer.
Beyond cancer, dysregulation of tyrosine phosphorylation is also implicated in conditions like diabetes, where it contributes to insulin resistance. abcam.comlookchem.comabcam.com As a substrate for PTPs, O-Phospho-L-tyrosine is relevant to the study of these phosphatases, some of which are involved in insulin signaling pathways. lookchem.com
The involvement of O-Phospho-L-tyrosine in these diverse disease contexts stems from its fundamental position within the tyrosine phosphorylation signaling network. By acting as a substrate for PTPs, it plays a role in the dephosphorylation arm of this critical regulatory system. Research utilizing O-Phospho-L-tyrosine helps to unravel the complex interplay between kinases and phosphatases and how their imbalance contributes to various pathological states.
Here is a summary of some research findings related to O-Phospho-L-tyrosine's effects on cell growth in cancer:
| Cell Line Type | Observed Effect of O-Phospho-L-tyrosine | Associated Mechanism | Reference |
| Human Renal Carcinoma | Inhibited growth | Activation of cellular PTPs, decreased EGFR phosphorylation | nih.govebi.ac.uk |
| Human Breast Carcinoma | Inhibited growth | Activation of cellular PTPs, decreased EGFR phosphorylation | nih.govebi.ac.uk |
| Human Hepatoma (HEPG2) | Inhibited growth | Inhibition of insulin receptor tyrosine phosphorylation | nih.gov |
| src-transformed NIH3T3 | Inhibited growth | Decreased tyrosine phosphorylation of cellular proteins | nih.gov |
| Human Ovarian Carcinoma (SKOV-3) | No inhibition of growth | No inhibition of ErbB-2 tyrosine phosphorylation | nih.gov |
This table summarizes findings indicating that the growth inhibitory effects of O-Phospho-L-tyrosine appear to be associated with its ability to reduce the tyrosine phosphorylation of cellular proteins, likely through the activation of PTPs. nih.govebi.ac.uknih.gov
Advanced Methodologies for O Phospho L Tyrosine Research
Mass Spectrometry-Based Phosphoproteomics of Tyrosine Phosphorylation
Mass spectrometry (MS)-based phosphoproteomics is a dominant technology for the large-scale identification and quantification of protein phosphorylation sites, including tyrosine phosphorylation. thermofisher.comiucr.orgtandfonline.com This approach typically involves the digestion of proteins into peptides, followed by enrichment of phosphopeptides and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). thermofisher.comtandfonline.com Advances in MS instrumentation and data analysis software have significantly improved the ability to profile tyrosine phosphorylation networks. thermofisher.comiucr.org
Enrichment Strategies for O-Phospho-L-tyrosine Peptides
Due to the low stoichiometry and poor ionization efficiency of phosphopeptides compared to non-phosphorylated peptides, enrichment is a crucial step in phosphoproteomics workflows. thermofisher.comchromatographyonline.com For tyrosine phosphorylation, which is less abundant than serine or threonine phosphorylation (estimated at ~0.05% of total phosphorylation in higher eukaryotes), specific enrichment strategies are particularly important to achieve adequate coverage. acs.orgacs.orgnih.gov Common enrichment methods include:
Immobilized Metal Affinity Chromatography (IMAC): This technique utilizes immobilized metal ions (such as Fe³⁺, Ga³⁺, or Ti⁴⁺) that interact with the negatively charged phosphate (B84403) group of phosphopeptides. takarabio.comcellsignal.com While effective for phosphoserine and phosphothreonine, IMAC can also enrich phosphotyrosine peptides, although often with lower efficiency compared to dedicated methods. cellsignal.comresearchgate.net
Metal Oxide Affinity Chromatography (MOAC): Similar to IMAC, MOAC employs metal oxides like titanium dioxide (TiO₂) or zirconium dioxide (ZrO₂) which have a strong affinity for phosphorylated peptides. cellsignal.comresearchgate.netacs.org TiO₂ is widely used for phosphopeptide enrichment. researchgate.netacs.org
Immunoaffinity Purification: This method uses antibodies specifically raised against phosphotyrosine residues or specific phosphotyrosine-containing motifs. cellsignal.comresearchgate.nethubrecht.eu Anti-phosphotyrosine antibodies enable the selective capture of phosphotyrosine peptides or proteins, providing a highly targeted enrichment approach that is particularly valuable for studying this low-abundance modification. cellsignal.comresearchgate.nethubrecht.eu This approach can offer deeper coverage of phosphotyrosine sites compared to global phosphopeptide enrichment methods. nih.govcellsignal.com Tandem immunoprecipitation methods using anti-phosphotyrosine antibodies have been developed to enhance the identification of phosphotyrosine sites. sci-hub.ruacs.orgnih.gov
These strategies can be applied at the protein or peptide level, with peptide-level enrichment being more common in large-scale phosphoproteomics studies. takarabio.comcellsignal.com The choice of enrichment method can influence the subset of phosphopeptides identified, and sometimes a combination of methods is used to increase coverage. chromatographyonline.comresearchgate.net
An example of the comparative performance of different enrichment methods is shown in the conceptual table below, illustrating the typical trade-offs between coverage and specificity (Note: This table is illustrative and based on general principles discussed in the sources, not specific quantitative data from one study).
| Enrichment Method | Target Specificity | Typical Coverage (Phosphosites) | Material Required |
| IMAC/MOAC | General Phospho (S, T, Y) | High | Lower |
| Anti-Phosphotyrosine Antibody | Phosphotyrosine (Y) | Moderate to High (Y-specific) | Higher |
Note: This is a static representation of data. Interactive tables would allow for filtering, sorting, and dynamic visualization.
Tandem Mass Spectrometric Analysis for O-Phospho-L-tyrosine Identification
Following enrichment, phosphopeptides are typically analyzed by LC-MS/MS. thermofisher.comtandfonline.com In this process, peptides are separated by liquid chromatography and then introduced into a mass spectrometer. thermofisher.comtandfonline.com The mass spectrometer measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan). Selected peptides are then fragmented in the gas phase, and the m/z of the resulting fragment ions is measured (MS2 scan). thermofisher.com
The fragmentation pattern provides sequence information about the peptide and allows for the localization of the phosphorylation site. thermofisher.comtandfonline.com For phosphotyrosine, a characteristic immonium ion at m/z 216.04202 can be observed in the MS2 spectrum, which serves as a diagnostic marker for the presence of phosphotyrosine within the fragmented peptide. nih.gov High-resolution accurate-mass (HRAM) MS instruments are beneficial for phosphoproteomics as they generate accurate data, reducing false discovery rates and improving the confidence in phosphorylation site assignment. thermofisher.com Various fragmentation techniques, such as Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD), can be used in tandem MS to obtain complementary fragmentation patterns, aiding in the unambiguous identification and localization of phosphotyrosine sites. thermofisher.com
High-Resolution Chromatographic Techniques for O-Phospho-L-tyrosine Analysis
Chromatographic techniques are essential for separating complex mixtures of molecules in biological samples, including O-Phospho-L-tyrosine and phosphotyrosine-containing peptides and proteins. High-resolution methods enhance the purity and detectability of these species prior to downstream analysis.
High-Performance Liquid Chromatography (HPLC) of O-Phospho-L-tyrosine
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of amino acids, peptides, and proteins, including those that are phosphorylated. thermofisher.comnih.govpnas.org O-Phospho-L-tyrosine itself can be analyzed by HPLC, often as an amino acid standard in LC-MS/MS analyses. sigmaaldrich.comscientificlabs.co.uk
For phosphopeptides, reversed-phase HPLC (RP-HPLC), often coupled directly online with mass spectrometry (LC-MS), is a standard method for separating peptides based on their hydrophobicity. thermofisher.com This separation step reduces sample complexity and improves the efficiency of MS analysis. thermofisher.com The chromatographic conditions, such as the stationary phase and the gradient of the mobile phase, can be optimized to achieve optimal separation of phosphopeptides. thermofisher.com
Other chromatographic methods, such as hydrophilic interaction chromatography (HILIC) and electrostatic repulsion-hydrophilic interaction chromatography (ERLIC), can also be employed for phosphopeptide enrichment and separation, exploiting the increased polarity and negative charge introduced by the phosphate group. researchgate.net
Affinity Chromatography for O-Phospho-L-tyrosine-Containing Molecules
Affinity chromatography leverages specific binding interactions to isolate target molecules from a mixture. For O-Phospho-L-tyrosine research, affinity chromatography is primarily used to enrich phosphotyrosine-containing peptides or proteins.
Immobilized Metal Affinity Chromatography (IMAC) and Metal Oxide Affinity Chromatography (MOAC): As discussed in Section 5.1.1, IMAC and MOAC are essentially forms of affinity chromatography that utilize the interaction between metal ions/oxides and the phosphate group. takarabio.comcellsignal.com These methods are widely applied for phosphopeptide enrichment. cellsignal.comresearchgate.net
Immunoaffinity Chromatography: This technique uses immobilized antibodies that specifically bind to phosphotyrosine residues or phosphotyrosine-containing proteins/peptides. cellsignal.comresearchgate.net Anti-phosphotyrosine antibodies conjugated to a solid support (e.g., beads or resin) can selectively capture phosphotyrosine-modified molecules from cell lysates or peptide digests. cellsignal.com Elution of the bound material yields an enriched fraction of phosphotyrosine-containing species. cellsignal.com This approach has been successfully used to purify tyrosine-phosphorylated proteins in vitro. pnas.org
SH2 Domain-Based Affinity Purification: Src homology 2 (SH2) domains are protein modules that specifically bind to phosphotyrosine-containing motifs in proteins. pnas.org Immobilized SH2 domains can be used as affinity ligands to purify phosphotyrosine proteins. pnas.org This method allows for the enrichment of proteins that interact with specific SH2 domains in a phosphorylation-dependent manner. pnas.org
These affinity chromatography methods are powerful tools for reducing sample complexity and increasing the concentration of low-abundance phosphotyrosine-containing molecules, thereby improving their detection and analysis by techniques like mass spectrometry. chromatographyonline.comcellsignal.com
Electrophoretic Methods for O-Phospho-L-tyrosine and Phosphotyrosine Protein Separation
Electrophoretic methods separate molecules based on their charge and size when subjected to an electric field. These techniques are valuable for resolving complex protein mixtures and can be adapted to study protein phosphorylation.
Gel Electrophoresis: Polyacrylamide gel electrophoresis (PAGE), particularly SDS-PAGE, separates proteins primarily based on their molecular weight. bio-rad.com While SDS-PAGE separates total proteins, changes in phosphorylation status can sometimes lead to shifts in electrophoretic mobility, allowing for the detection of phosphorylated forms of a protein using phospho-specific antibodies (e.g., anti-phosphotyrosine antibodies) via Western blotting. springernature.comcytoskeleton.com Two-dimensional gel electrophoresis (2D-PAGE), which separates proteins based on isoelectric point in the first dimension and molecular weight in the second dimension, can resolve thousands of proteins and their post-translational modifications, including phosphorylation. bio-rad.comresearchgate.net Detecting phosphotyrosine-containing proteins on 2D gels often involves Western blotting with anti-phosphotyrosine antibodies. researchgate.netbiorxiv.org
Capillary Electrophoresis (CE): Capillary electrophoresis separates analytes within a narrow capillary tube. CE can be used for the analysis of phosphoamino acids, including O-Phospho-L-tyrosine, and has been explored for separating phosphoproteins. govst.eduspringernature.com While CE offers high resolution for simpler mixtures, separating complex protein mixtures can be challenging compared to gel-based methods. google.com
Electrophoretic methods, especially when combined with Western blotting or coupled with mass spectrometry, provide valuable approaches for separating, detecting, and analyzing phosphotyrosine-containing proteins and peptides. biorxiv.orgnih.govacs.org
| Electrophoretic Method | Separation Principle | Application in pTyr Research |
| SDS-PAGE | Molecular Weight | Separation of phosphotyrosine proteins for Western blotting |
| 2D-PAGE | pI and Molecular Weight | High-resolution separation of complex phosphotyrosine proteomes |
| Capillary Electrophoresis | Charge and Size/Mobility | Analysis of phosphoamino acids; potential for phosphoprotein separation |
Note: This is a static representation of data. Interactive tables would allow for filtering, sorting, and dynamic visualization.
Capillary Zone Electrophoresis for O-Phospho-L-tyrosine
Capillary Zone Electrophoresis (CZE) is a powerful technique employed for the separation of biomolecules, including peptides and proteins, offering extremely high separation efficiency. nih.gov CZE-tandem mass spectrometry (CZE-MS/MS) has gained significant attention in proteomics, partly due to advancements in CE-MS interfaces, sample stacking methods, and capillary coatings. nih.gov
CZE-MS/MS presents unique advantages for phosphoproteomics. Its separation mechanism, based on the size-to-charge ratio, differs from that of reversed-phase liquid chromatography (RPLC), which separates based on hydrophobicity. nih.gov This difference allows CZE-MS/MS and RPLC-MS/MS to sample distinct pools of phosphopeptides, significantly boosting phosphoproteome coverage when used in combination. nih.gov Furthermore, CZE can separate phosphorylated and unphosphorylated forms of peptides due to their notable charge difference, thereby reducing interference in phosphopeptide identification from unphosphorylated counterparts. nih.gov
Research utilizing CZE-MS/MS has enabled large-scale phosphoproteomics studies. For instance, analyses of SCX-RPLC fractions from colon carcinoma HCT116 cells using CZE-MS/MS resulted in the identification of a large number of phosphopeptides. nih.gov Studies have shown that phosphopeptides tend to migrate significantly slower than their unphosphorylated forms under typical acidic CZE separation conditions. nih.gov
Two-Dimensional Thin-Layer Electrophoresis for Phosphoamino Acids
Two-dimensional thin-layer electrophoresis (2D-TLE) is a technique used for the separation and identification of phosphoamino acids, including O-Phospho-L-tyrosine, often after partial acid hydrolysis of phosphorylated proteins. nih.govtandfonline.comcancer.gov This method is valuable for determining the phosphorylated residue in a protein. nih.gov
A protocol involves partial acid hydrolysis of proteins phosphorylated at serine, threonine, or tyrosine, followed by 2D-TLE of the labeled phosphoamino acids. nih.gov Phosphothreonine and phosphotyrosine exhibit greater stability to alkaline hydrolysis compared to RNA and phosphoserine, leading to an alternative procedure using mild alkaline hydrolysis to enhance their detection. nih.gov
While conventional high-voltage thin-layer electrophoresis (HV-TLE) offers quick separation, it necessitates expensive power supplies and temperature-regulated equipment. tandfonline.com Low-voltage thin-layer electrophoresis (LV-TLE), typically performed at ≤500 V, provides a relatively quicker and more economical alternative, eliminating the need for cooling the TLE unit and other costly equipment. tandfonline.com LV-TLE procedures, particularly on silica (B1680970) gel plates using common phosphoamino acid buffers, can resolve the three most common eukaryotic phosphoamino acids: phosphoserine (pSer), phosphothreonine (pThr), and phosphotyrosine (pTyr), as discrete spots. tandfonline.com
Nuclear Magnetic Resonance Spectroscopy for Conformational and Interaction Analysis of O-Phospho-L-tyrosine
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the conformational and interaction analysis of molecules, including O-Phospho-L-tyrosine. Solid-state 31P NMR spectroscopy has been applied to measure the isotropic chemical shifts, chemical shift anisotropies, and asymmetry parameters of phosphorylated amino acids like O-Phospho-L-tyrosine. researchgate.netebi.ac.ukebi.ac.uk These studies demonstrate that phosphorylated amino acids serve as suitable model compounds for optimizing experiments on crystalline proteins. researchgate.netebi.ac.uk
Two-dimensional exchange NMR experiments on O-Phospho-L-tyrosine have indicated the existence of an exchange between different conformations of the molecule. researchgate.netebi.ac.uk NMR spectroscopy is also crucial for studying the effects of tyrosine phosphorylation on protein conformation and interaction with other molecules, such as phospholipids. nih.gov For example, NMR has been used to analyze phosphorylated integrin β3 cytoplasmic tail, revealing that phosphorylation induces substantial conformational rearrangements and alters phospholipid binding. nih.gov This highlights the role of tyrosine phosphorylation as a conformational switch that affects protein interactions and function. nih.gov
NMR-based methods can also be used to define ligand binding sites on proteins, which can then be used to guide protein-ligand co-structure determination. nih.gov Chemical shift perturbation mapping, a technique in NMR, can identify residues on a protein that experience a change in their chemical environment upon binding to a ligand like O-Phospho-L-tyrosine. nih.gov
Spectroscopic and Fluorescence-Based Assays for O-Phospho-L-tyrosine-Related Enzymatic Activity
Spectroscopic and fluorescence-based assays are widely used to monitor the activity of enzymes that act on O-Phospho-L-tyrosine, such as protein tyrosine phosphatases (PTPs) and kinases. These assays typically measure the change in absorbance or fluorescence upon the enzymatic cleavage or addition of a phosphate group. nih.gov
Generic phosphatase substrates, including p-nitrophenylphosphate (pNPP), 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), and O-methyl-fluorescein phosphate (OMFP), are commonly used. nih.gov The hydrolysis of pNPP by phosphatases yields p-nitrophenol, which can be detected by absorbance. nih.gov Fluorogenic substrates like DiFMUP and OMFP have low fluorescence in their phosphorylated state but become highly fluorescent upon dephosphorylation, offering increased sensitivity (1–2 orders of magnitude higher than absorbance assays) and requiring less enzyme. nih.gov
Label-free fluorescent enzyme assays have also been developed using supramolecular host-dye pairs. nih.govresearchgate.net For instance, the combination of cucurbit labome.comuril (CB7) and berberine (B55584) (BE) has been used to monitor the dephosphorylation of O-Phospho-L-tyrosine by alkaline and acid phosphatase. nih.govresearchgate.net The difference in affinity of the host-dye pair for O-Phospho-L-tyrosine and L-tyrosine allows for continuous fluorescence monitoring of the enzymatic activity. nih.gov
Chemiluminescence (CL) methods have also been developed for detecting tyrosine and its metabolizing enzymes. A pulse UV irradiation-induced CL method for L-tyrosine using the luminol (B1675438) derivative L-012 has been reported. researchgate.net This method can be adapted to assay alkaline phosphatase activity using non-chemiluminescent O-Phospho-L-tyrosine as a substrate, where the decrease in CL signal upon dephosphorylation of a substrate is correlated with enzyme activity. researchgate.net
Nanopore-Based Detection of O-Phospho-L-tyrosine and its Modifications
Nanopore technology is emerging as a promising single-molecule sensing platform with potential for detecting amino acids and their post-translational modifications (PTMs), including phosphorylation. biorxiv.orgkinampark.com Nanopores offer unique charge transport properties, such as ion permselectivity and ionic current rectification (ICR), which can be exploited for analytical applications by monitoring changes in ionic current upon analyte recognition within the nanopore. researchgate.net
Functionalized nanopores, such as glass nanopores modified with O-Phospho-L-tyrosine, have been used to characterize enzymatic activity. researchgate.net For example, monitoring the dephosphorylation of O-Phospho-L-tyrosine by alkaline phosphatase using a functionalized nanopipette has been demonstrated. researchgate.net The removal of the phosphate group reduces the negative charge on the nanopore's inner surface, leading to a measurable change in ionic current. researchgate.net This approach allows for label-free detection of enzyme activity. researchgate.net
Research is also exploring the use of engineered protein nanopores, such as modified Mycobacterium smegmatis porin A (MspA), to discriminate between amino acids and their PTMs. kinampark.com By analyzing properties like analyte volume and translocation time through the nanopore, it may be possible to identify phosphorylated amino acids like O-Phospho-L-tyrosine. biorxiv.orgkinampark.com
Immunological Techniques for Phosphotyrosine Detection and Quantification
Immunological techniques, particularly those employing anti-phosphotyrosine antibodies, are fundamental for detecting and quantifying tyrosine phosphorylation in proteins. labome.comcytoskeleton.comthermofisher.com These antibodies specifically recognize phosphorylated tyrosine residues, often irrespective of the surrounding protein sequence, making them invaluable tools in studying tyrosine-phosphorylated proteins and their roles in biochemical pathways. thermofisher.comresearchgate.net
Common immunological methods include Western blotting, ELISA (Enzyme-Linked Immunosorbent Assay), immunoprecipitation, immunofluorescence, and immunohistochemistry. labome.comcytoskeleton.comthermofisher.com
Western Blotting: This is a widely used technique for qualitatively measuring phosphorylation levels. raybiotech.com Proteins are separated by SDS-PAGE, transferred to a membrane, and then probed with an anti-phosphotyrosine antibody. cytoskeleton.comresearchgate.netraybiotech.com Detection is typically achieved using a secondary antibody conjugated to an enzyme (like HRP) or a fluorophore. cytoskeleton.comresearchgate.netraybiotech.com While traditionally qualitative, advancements in reagents and detection technologies have enabled quantitative analysis with increased sensitivity. researchgate.net O-Phospho-L-tyrosine can be used as an inhibitor in Western blotting to confirm the specificity of anti-phosphotyrosine antibody binding. thermofisher.com
ELISA: ELISA assays can be used for detecting and quantifying phosphotyrosine. cytoskeleton.comthermofisher.com Protocols involve coating plates with phosphopeptides or proteins and using anti-phosphotyrosine antibodies for detection, often with a secondary antibody and a colorimetric or fluorescent substrate. cytoskeleton.com Cell-based ELISA allows for the analysis of protein phosphorylation within intact cells. bio-techne.com O-Phospho-L-tyrosine can also serve as a diluent for anti-phosphotyrosine antibodies in certain applications. sigmaaldrich.com
Immunoprecipitation: Anti-phosphotyrosine antibodies can be used to immunoprecipitate all tyrosine-phosphorylated proteins from a cell lysate, which can then be analyzed further, for example, by Western blotting with an antibody against a specific protein. labome.comcytoskeleton.comresearchgate.net
Immunofluorescence and Immunohistochemistry: These techniques use anti-phosphotyrosine antibodies to visualize the location of tyrosine-phosphorylated proteins in cells and tissues. cytoskeleton.comthermofisher.com Fluorescently conjugated anti-phosphotyrosine antibodies are particularly useful for direct detection without a secondary antibody. thermofisher.com
Flow Cytometry: Intracellular flow cytometry can be used for rapid, quantitative, single-cell analysis of phosphorylation events using fluorescently labeled antibodies. bio-techne.comrndsystems.com The specificity of anti-phosphotyrosine antibody staining in flow cytometry can be confirmed using competitive assays with soluble O-Phospho-L-tyrosine. frontiersin.org
The development of highly specific anti-phosphotyrosine antibodies, including monoclonal and phospho-specific antibodies, has significantly advanced the study of tyrosine phosphorylation. thermofisher.comresearchgate.netbio-techne.comrndsystems.com
Synthetic Chemistry and Chemical Biology of O Phospho L Tyrosine
Strategies for the Chemical Synthesis of O-Phospho-L-tyrosine-Containing Peptides
The synthesis of peptides containing O-phospho-L-tyrosine typically involves incorporating a protected phosphotyrosine building block during peptide chain assembly. Both solid-phase and solution-phase synthesis approaches have been developed and refined over the years. sigmaaldrich.comnih.govresearchgate.nettandfonline.com
Solid-Phase Synthesis Protocols for Phosphotyrosine Peptides
Solid-phase peptide synthesis (SPPS) is a widely used technique for the rapid assembly of peptides. For phosphotyrosine-containing peptides, the key involves utilizing suitably protected phosphotyrosine derivatives as building blocks. Early methods often employed Boc chemistry with Boc-Tyr(PO₃Me₂)-OH. nih.gov More commonly, Fmoc-based SPPS is used with protected phosphotyrosine derivatives.
Several protecting groups for the phosphate (B84403) moiety have been explored to ensure stability during synthesis and efficient removal during final cleavage. Dimethyl phosphate protection, using Fmoc-Tyr(PO₃Me₂)-OH, has been a common approach. nih.govpublish.csiro.auacs.org However, the removal of methyl groups often requires harsh conditions, such as treatment with bromotrimethylsilane (B50905) or trifluoromethanesulfonic acid, which can potentially affect the peptide. publish.csiro.auacs.org
Benzyl phosphate protection, for instance with Fmoc-Tyr(PO(OBzl)OH)-OH, has also been employed. google.comiris-biotech.de While offering different deprotection strategies, challenges with slow or incomplete incorporation during peptide assembly have been noted, sometimes requiring tuning of reaction conditions. rsc.org
More recent advancements include the use of the dimethylamide protecting group, as in Fmoc-Tyr(PO(NMe₂)₂)-OH. rsc.orgchemimpex.com This building block has become commercially available and facilitates peptide synthesis under milder conditions for phosphate deprotection. rsc.orgchemimpex.com
Direct incorporation of Fmoc-Tyr(PO₃H₂)-OH (with unprotected side chain) in SPPS has also been reported as a methodology to avoid the formation of peptide byproducts like tyrosine H-phosphonate, which can occur with other phosphorylation/oxidation approaches. google.comnih.gov
Solution-Phase Synthesis Approaches for O-Phospho-L-tyrosine Derivatives
While SPPS is prevalent for peptide synthesis, solution-phase approaches are also valuable, particularly for the synthesis of O-phospho-L-tyrosine derivatives and for larger-scale preparations. publish.csiro.aursc.org Solution-phase synthesis of phosphotyrosine-containing peptides has been achieved using protected building blocks, similar to SPPS. For example, Boc-Tyr(PO₃Me₂)-OH has been used in Boc-mode solution-phase synthesis to prepare phosphopeptides. publish.csiro.au
A distinct solution-phase strategy involves the phosphorylation of tyrosine using various phosphorylating agents. One approach is based on dialkyl phosphites, an extension of the Todd reaction, where tyrosine is phosphorylated by a dialkyl halogen phosphate generated in situ. rsc.org Another method involves the use of 2-chloro-1,3-diphenyl- nih.govrsc.orgCurrent time information in Bangalore, IN.diazaphospholidine 2-oxide to introduce a group assisted purification (GAP) auxiliary, allowing for solution phase peptide synthesis without extensive chromatography. rsc.org Palladium-catalyzed arylation of alanine (B10760859) has also been demonstrated as a strategy to generate the phosphotyrosine core structure. rsc.org
The synthesis of protected phosphotyrosine analogues for incorporation into peptides can also be achieved in solution. For instance, diallyl phosphate esters have been synthesized via reaction with phosphorus(V) oxychloride followed by quenching with allyl alcohol. acs.org
Development of O-Phospho-L-tyrosine Analogues and Mimetics
The enzymatic lability of the phosphate group in O-phospho-L-tyrosine to protein tyrosine phosphatases (PTPs) and its negative charge at physiological pH can limit its utility in certain research applications and drug development. rsc.orgnih.gov To overcome these limitations, stable analogues and mimetics have been developed that mimic the structure and function of phosphotyrosine but are resistant to hydrolysis. tandfonline.comiris-biotech.dersc.orgresearchgate.netresearchgate.net
Design and Synthesis of Physiologically Stable Phosphonate-Based Analogues
Phosphonate-based analogues are a prominent class of phosphotyrosine mimetics where a hydrolytically stable phosphonate (B1237965) group (-PO₃H₂) replaces the phosphate group (-OPO₃H₂). These analogues are resistant to cleavage by PTPs. researchgate.netiris-biotech.dersc.orgresearchgate.net
Key examples include phosphonomethyl phenylalanine (Pmp) and phosphonodifluoromethyl phenylalanine (F₂Pmp). researchgate.netiris-biotech.dersc.orgresearchgate.net F₂Pmp has received significant attention due to its structural features and physicochemical properties, such as a pKa similar to phosphotyrosine and the presence of fluorine atoms that can mimic hydrogen bond interactions. rsc.org The synthesis of these analogues often involves multi-step procedures. For example, F₂Pmp derivatives have been prepared through enantioselective synthetic pathways. researchgate.netresearchgate.net
The tert-butyl protecting groups are commonly used for the phosphonic acid moieties in phosphonate analogues like Pmp and F₂Pmp, as they prevent side reactions during peptide synthesis using the Fmoc strategy and can be removed during the final peptide deprotection. iris-biotech.de
Research Findings: Studies have shown that F₂Pmp is superior to Pmp as a non-hydrolyzable phosphotyrosine mimetic. researchgate.net The introduction of fluorine atoms in F₂Pmp can increase the inhibitory potency of peptides containing this mimetic towards PTPs by a significant margin compared to Pmp-containing counterparts. researchgate.net This enhanced potency may be attributed to the fluorine atoms lowering the phosphonate pKa₂ and introducing favorable hydrogen bonding interactions within the enzyme active site. researchgate.net
Non-Hydrolyzable O-Phospho-L-tyrosine Mimetics for Research Applications
Non-hydrolyzable phosphotyrosine mimetics are invaluable tools for studying protein-protein interactions involving phosphotyrosine-binding domains like SH2 and PTB domains, and for investigating the activity of PTPs without the complication of dephosphorylation. researchgate.netrsc.orgnih.govresearchgate.netaacrjournals.orgresearchgate.net
Besides phosphonate-based mimetics, other non-phosphorus-containing phosphotyrosine mimics have been developed. An example is O-(2-malonyl)tyrosine (OMT) and its fluorinated derivative, O-[2-(2-fluoromalonyl)]-L-tyrosine (FOMT). acs.org These mimetics can be incorporated into peptides and have shown inhibitory potency against PTPs and binding to SH2 domains. acs.org
Research Findings: Incorporation of FOMT into peptides has demonstrated good inhibition of both PTP and SH2 domains. acs.org In one study, a peptide containing FOMT showed a 10-fold enhancement in inhibitory potency against PTP 1B compared to the unfluorinated OMT-containing peptide. acs.org Molecular modeling suggested that this increased affinity might be due to new hydrogen-bonding interactions involving the fluorine atom within the enzyme catalytic site. acs.org
Table: Comparison of Phosphotyrosine Mimetics
| Mimetic | Chemical Class | Hydrolytic Stability (vs. PTPs) | Notes |
| pTyr | Phosphate | Labile | Natural residue, substrate for PTPs |
| Pmp | Phosphonate | Stable | Common phosphonate mimetic |
| F₂Pmp | Phosphonate | Stable | Improved potency over Pmp, fluorine effects on pKa and H-bonding |
| OMT | Non-phosphorus | Stable | Non-phosphorus mimetic |
| FOMT | Non-phosphorus | Stable | Fluorinated OMT, enhanced potency |
O-Phospho-L-tyrosine Derivatives as Chemical Probes for Biological Systems
O-Phospho-L-tyrosine derivatives and mimetics serve as powerful chemical probes to investigate various aspects of cellular signaling and protein function. rsc.orgnih.govresearchgate.netchemimpex.comrsc.org
They are widely used to study signal transduction pathways, particularly those involving receptor tyrosine kinases. chemimpex.com By mimicking the natural phosphorylation of tyrosine residues, these compounds can be used to probe protein-protein interactions mediated by phosphotyrosine-binding modules like SH2 and PTB domains. rsc.orgresearchgate.net Synthetic phosphopeptides containing O-phospho-L-tyrosine or its stable mimetics can act as ligands for these domains, allowing for the study of binding affinities and specificities. researchgate.netrsc.org
Phosphotyrosine derivatives and mimetics are also employed as substrates or inhibitors in studies of protein tyrosine phosphatases (PTPs). researchgate.netnih.govaacrjournals.orgresearchgate.netualberta.canih.gov Non-hydrolyzable mimetics like F₂Pmp are particularly useful as inhibitors or for affinity purification of PTPs and SH2 proteins from cell lysates. researchgate.netnih.govaacrjournals.orgresearchgate.netualberta.ca Activity-based probes for PTPs have also been developed using phosphotyrosine mimetics. rsc.org
Furthermore, O-phospho-L-tyrosine and its derivatives are utilized in diagnostic assays to detect specific protein modifications and in the development of biosensors to monitor cellular activity. chemimpex.com Phosphopeptide libraries containing phosphotyrosine or its analogues are instrumental in drug discovery and the design of targeted therapies. chemimpex.com
Table: Applications of O-Phospho-L-tyrosine Derivatives and Mimetics
| Application Area | Examples of Use |
| Studying Signal Transduction | Probing protein interactions involving SH2/PTB domains, investigating RTK pathways |
| Studying Protein Tyrosine Phosphatases | Substrates for activity assays, development of inhibitors, affinity purification |
| Drug Discovery | Design of targeted therapies, development of phosphopeptide libraries |
| Diagnostics and Biosensors | Detecting protein modifications, real-time monitoring of cellular activity |
Reporter Molecules for Enzyme Activity
O-Phospho-L-tyrosine and its derivatives serve as valuable reporter molecules for studying the activity of enzymes, particularly protein tyrosine phosphatases (PTPs) and kinases. The dephosphorylation of O-Phospho-L-tyrosine by alkaline phosphatase, for instance, has been monitored using fluorescence displacement titrations with supramolecular host-dye pairs like cucurbit caymanchem.comuril and berberine (B55584). researchgate.netnih.gov This approach allows for label-free enzyme assays. nih.gov
Studies have shown that the affinity of the reporter pair components for O-Phospho-L-tyrosine and L-tyrosine (the dephosphorylated product) can differ, enabling the monitoring of phosphatase activity. nih.gov For example, using cucurbit caymanchem.comuril and berberine, competitive titrations yielded different binding constants for L-tyrosine and O-Phospho-L-tyrosine at various pH levels, demonstrating the feasibility of monitoring dephosphorylation. nih.gov
Data from fluorescence displacement titrations of L-tyrosine and O-Phospho-L-tyrosine using a cucurbit caymanchem.comuril/berberine reporter pair:
| Analyte | Host/Dye Pair | pH | Binding Constant (M⁻¹) |
| L-Tyrosine | CB7/Berberine | 6.0 | 2.4 × 10⁵ |
| O-Phospho-L-tyrosine | CB7/Berberine | 6.0 | 6.9 × 10⁴ |
| L-Tyrosine | CB7/Berberine | 8.8 | 1.9 × 10⁵ |
| O-Phospho-L-tyrosine | CB7/Berberine | 8.8 | 2.7 × 10⁴ |
This data illustrates how the difference in binding affinity allows for the detection of the enzymatic conversion of O-Phospho-L-tyrosine to L-tyrosine.
O-Phospho-L-tyrosine can also be used as a substrate in chemiluminescence assays to measure alkaline phosphatase activity. researchgate.net The method relies on the selective detection of L-tyrosine produced from the dephosphorylation of O-Phospho-L-tyrosine. researchgate.net
Affinity Reagents and Ligands Derived from O-Phospho-L-tyrosine
O-Phospho-L-tyrosine and its modified forms are utilized in the development of affinity reagents and ligands for various applications, particularly in the purification and study of proteins that interact with phosphotyrosine. Phosphorylated tyrosine acts as a docking site in protein regulation by stimulating interactions between tyrosine-phosphorylated proteins and phosphotyrosine domains of other proteins, such as SH2 and PTB domains. rsc.orgsigmaaldrich.com
O-Phospho-L-tyrosine immobilized onto various matrices, such as agarose (B213101) or alginate/polyacrylamide-based cryogels, has been employed in affinity chromatography for the purification of proteins, including IgG. caymanchem.comresearchgate.net This application leverages the specific binding interactions between the immobilized phosphotyrosine ligand and target proteins. For instance, phosphorylated-tyrosine based pseudobioaffinity adsorbents have been evaluated for the purification of human immunoglobulin G (IgG), mimicking natural interactions involving immunoreceptor tyrosine-based activation motifs. researchgate.net
Studies have investigated the performance of O-Phospho-L-tyrosine immobilized onto different cryogel matrices for IgG purification, exploring the effect of ligand coupling methods on adsorption efficiency. researchgate.net
O-Phospho-L-tyrosine modified magnetic nanoparticles have also been developed for the enrichment of intact phosphoproteins, highlighting its use in sample preparation for phosphoproteomic analysis. abmole.com
Antigens for Antibody Production
O-Phospho-L-tyrosine is widely used as an immunogen to generate antibodies that specifically recognize phosphotyrosine residues in proteins. biosynth.comcreativebiolabs.net These anti-phosphotyrosine antibodies are indispensable tools in signal transduction research, enabling the detection and study of protein tyrosine phosphorylation through techniques like Western blotting, ELISA, and immunoprecipitation. thermofisher.comlabome.com Before the availability of these antibodies, studying tyrosine phosphorylation often required hazardous radioactive experiments. labome.com
Antibodies raised against O-Phospho-L-tyrosine conjugated to carrier proteins like BSA or KLH are commonly used to detect tyrosine-phosphorylated proteins in biological samples. biologists.comsigmaaldrich.com These antibodies can distinguish specific phosphotyrosine signals from non-specific binding. thermofisher.com
Research has also explored using analogues of phosphotyrosine as immunogens to generate antibodies with specific recognition properties. rsc.orgrsc.org For example, polyclonal antibodies raised against a phosphotyrosine analogue, 4-phosphothiophen-2-yl alanine, showed high selectivity for phosphotyrosine and minimal cross-reactivity with other phosphorylated amino acids. rsc.orgrsc.org
O-Phospho-L-tyrosine itself can be used in competitive ELISA assays to confirm the specificity of anti-phosphotyrosine antibodies by inhibiting their binding to phosphotyrosine-containing antigens. rsc.orgnih.gov
Data on Antibody Specificity (Example from a study using a phosphotyrosine analogue as immunogen):
| Antigen Spotted on Dot-Blot | Reactivity with Antibody Raised Against 4-phosphothiophen-2-yl alanine |
| Histidine | No |
| Phosphoserine | No |
| Phosphothreonine | No |
| Tyrosine | No |
| O-Phospho-L-tyrosine | Strong |
| τ-phosphohistidine | No |
This table illustrates the specificity of antibodies generated using a phosphotyrosine analogue, demonstrating strong recognition of O-Phospho-L-tyrosine. rsc.org
Rational Design of O-Phospho-L-tyrosine-Based Therapeutic Candidates
The critical role of protein tyrosine phosphorylation in various cellular processes and its dysregulation in diseases like cancer and diabetes has led to the rational design of O-Phospho-L-tyrosine-based therapeutic candidates. chemimpex.comrsc.orgabcam.com These candidates often aim to modulate signaling pathways by targeting proteins that interact with phosphotyrosine, such as protein tyrosine kinases (PTKs), protein tyrosine phosphatases (PTPs), and proteins containing SH2 or PTB domains. rsc.org
O-Phospho-L-tyrosine derivatives can be designed as inhibitors or modulators of PTPs, enzymes that dephosphorylate tyrosine residues. rsc.orgwikipedia.org Given that aberrant PTP activity is implicated in various diseases, compounds that can regulate their function have therapeutic potential. wikipedia.org
Furthermore, phosphotyrosine-containing peptides and small-molecule derivatives are being developed as mimetics of natural substrates or products to interfere with protein-protein interactions mediated by phosphotyrosine-binding domains like SH2 and PTB domains. rsc.org These interactions are crucial in signal transduction, and disrupting them can impact downstream cellular events. rsc.org
Research has shown that O-Phospho-L-tyrosine itself can inhibit the growth of certain human renal and breast carcinoma cells in vitro, suggesting its potential as an anticancer agent. ebi.ac.uknih.gov This growth inhibition was associated with the activation of cellular protein tyrosine phosphatases and subsequent inhibition of tyrosine phosphorylation of key proteins like the epidermal growth factor receptor (EGFR). ebi.ac.uknih.gov O-Phospho-L-tyrosine also demonstrated synergistic effects with chemotherapeutic agents like doxorubicin (B1662922) and etoposide (B1684455) in sensitizing renal carcinoma cells to killing. ebi.ac.uknih.gov
Another area of investigation involves the protective effects of O-Phospho-L-tyrosine on TP53 wild-type cells against ionizing radiation. sigmaaldrich.comebi.ac.uk These findings suggest potential therapeutic applications in radioprotection.
The rational design process involves synthesizing stable analogues of phosphotyrosine that can overcome the chemical instability of O-phosphates and improve pharmacological properties. rsc.orgacs.orgrsc.org These analogues can then be incorporated into peptides or small molecules to create targeted therapies. rsc.org
While O-Phospho-L-tyrosine itself shows some promising biological activities, the development of stable and bioavailable derivatives remains a key focus in the rational design of therapeutic candidates.
Future Perspectives and Emerging Research Directions in O Phospho L Tyrosine Biology
Systems-Level Analysis of O-Phospho-L-tyrosine Signaling via Multi-Omics Integration
A comprehensive understanding of the vast and dynamic landscape of pTyr signaling necessitates a systems-level approach that integrates multiple layers of biological information. nih.gov The integration of multi-omics datasets, including phosphoproteomics, genomics, transcriptomics, and metabolomics, is emerging as a powerful strategy to unravel the complexity of pTyr-mediated networks. nih.govnih.gov This approach allows for the identification of not just the components of these networks, but also the intricate interplay between them. nih.gov
Phosphoproteomics, the large-scale analysis of protein phosphorylation, serves as the cornerstone for these integrative studies. nih.gov Advances in mass spectrometry have enabled the identification and quantification of thousands of pTyr sites, providing a global snapshot of tyrosine kinase activity. nih.govaacrjournals.org However, the low abundance of pTyr modifications presents a significant analytical challenge. nih.govnih.gov To address this, various enrichment strategies are employed prior to mass spectrometry analysis. nih.gov
Integrative analyses have already begun to yield significant insights. For instance, by correlating phosphoproteomic data with phenotypic measurements, researchers can identify pTyr events that are strongly associated with specific cellular responses, such as proliferation and migration. nih.gov Furthermore, the integration of phosphoproteomic and metabolomic data has provided a framework for rapidly identifying functionally significant pTyr sites on metabolic enzymes. pnas.org A multi-omics analysis in mice has successfully identified kinases, phosphatases, and other factors that act as causal drivers of site-specific phosphorylation. nih.gov
Future efforts in this area will likely focus on refining computational models to better integrate these diverse datasets and predict the dynamic behavior of pTyr signaling networks in response to various stimuli and perturbations. nih.gov Such models will be invaluable for identifying novel regulatory nodes and potential therapeutic targets.
Development of Novel Therapeutic Strategies Targeting O-Phospho-L-tyrosine-Mediated Pathways
The central role of aberrant pTyr signaling in numerous diseases, particularly cancer, has made the enzymes that regulate this modification—protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs)—highly attractive drug targets. nih.govnih.govacs.orgaacrjournals.org While the development of PTK inhibitors has been a major focus of cancer therapy, PTPs are increasingly being recognized as crucial regulators of cellular signaling and promising targets for therapeutic intervention. nih.govaacrjournals.orgnih.gov
The development of small molecule inhibitors against PTKs and PTPs is a key strategy. merckmillipore.combohrium.com These inhibitors can be used to modulate the activity of specific enzymes involved in disease-associated pathways. researchgate.netresearchgate.net For example, inhibitors of non-receptor tyrosine kinases and tyrosine phosphatases have been used to investigate the role of tubulin tyrosine phosphorylation in plant cell responses to cold. scispace.com In the context of human disease, several PTPs have been implicated in oncogenesis and tumor progression, making them prime targets for cancer chemotherapy. aacrjournals.org These include PTP1B, SHP2, Cdc25 phosphatases, and PRL phosphatases. aacrjournals.org The development of potent and selective PTP inhibitors is an active area of research. aacrjournals.org
Another promising therapeutic avenue is the development of antibody-drug conjugates (ADCs) that can deliver cytotoxic agents specifically to tumor cells expressing certain tyrosine kinase receptors. pnas.org Furthermore, targeted immunotherapy, which aims to enhance the immune system's ability to recognize and destroy tumor cells, is also being explored as a strategy to combat cancers driven by dysregulated tyrosine kinase signaling. pnas.org
The table below summarizes some of the key protein tyrosine phosphatases that are being investigated as therapeutic targets.
| Protein Tyrosine Phosphatase | Associated Disease(s) | Therapeutic Strategy |
| PTP1B | Cancer, Obesity, Type II Diabetes | Inhibition |
| SHP2 | Cancer | Inhibition |
| Cdc25 phosphatases | Cancer | Inhibition |
| PRL phosphatases | Cancer (Metastasis) | Inhibition |
| Lyp | Rheumatoid Arthritis | Inhibition |
This table is for informational purposes and is not exhaustive.
Future research in this area will focus on the discovery of more specific and potent inhibitors for both PTKs and PTPs, as well as the development of novel therapeutic modalities that can overcome the challenges of drug resistance. pnas.org
Advancements in Chemical Biology Tools for Precision Interrogation of O-Phospho-L-tyrosine Function
The study of pTyr signaling has been greatly facilitated by the development of sophisticated chemical biology tools. nih.gov These tools allow for the precise interrogation of pTyr function in its native cellular context. kinasebiotech.com Key areas of advancement include the development of pTyr mimetics, activity-based probes, and high-throughput screening platforms. nih.gov
One of the major challenges in studying pTyr is the enzymatic lability of the phosphate (B84403) group. nih.gov To overcome this, non-hydrolyzable pTyr analogues have been developed. nih.gov These analogues can be incorporated into peptides and proteins to study their interactions with pTyr-binding domains, such as SH2 and PTB domains, without being degraded by phosphatases. nih.gov
Activity-based protein profiling (ABPP) has emerged as a powerful technique for the proteome-wide analysis of enzyme activity. nih.gov Activity-based probes have been developed for the global analysis of PTP activity, enabling the profiling of PTP dynamics in normal and diseased cells. aacrjournals.org This approach can help to identify therapeutically relevant PTP targets. aacrjournals.org
High-throughput screening methods, such as peptide and small-molecule microarrays, are being used to discover new compounds that modulate pTyr signaling. nih.gov Additionally, chemoproteomic approaches are being employed to identify the protein targets of small molecules and to map their sites of interaction. youtube.comyoutube.com For instance, a high-throughput proteomic approach using a photo-pTyr-scaffold probe has been developed for the rapid and reproducible profiling of dynamic pTyr signaling complexes. nih.gov
Future advancements in this field are expected to yield even more sophisticated tools for the real-time monitoring of pTyr signaling in living cells, providing unprecedented insights into the spatiotemporal dynamics of these networks.
Exploration of O-Phospho-L-tyrosine Roles in Non-Canonical Biological Systems and Organisms
While much of the research on pTyr signaling has focused on mammalian systems, there is a growing interest in understanding its roles in non-canonical biological systems and organisms. This exploration is revealing the evolutionary origins of this signaling mechanism and its diverse functions across different life forms.
Protein tyrosine phosphorylation has been shown to be a widespread phenomenon in bacteria, where it is involved in a variety of cellular processes, including the production of exopolysaccharides and capsular polysaccharides, which are often important virulence factors. nih.gov The genes encoding PTKs and PTPs in bacteria are frequently located in operons that direct the synthesis of these polysaccharides, suggesting a direct link between pTyr signaling and bacterial pathogenicity. nih.gov
The evolution of the pTyr signaling toolkit, comprising tyrosine kinases, phosphotyrosine phosphatases, and SH2 domains, is a fascinating area of study. nih.gov Genomic analyses suggest that this signaling system is a relatively recent evolutionary innovation that became critical in metazoans for cell-to-cell communication. nih.gov
Furthermore, non-canonical roles of receptor tyrosine kinases (RTKs) are being uncovered. For example, members of the epidermal growth factor receptor (EGFR) family have been found to translocate to the nucleus, where they can act as transcriptional regulators. nih.gov They can also be secreted in exosomes, participating in cell-to-cell communication. nih.gov
The study of pTyr in unconventional model organisms and in the context of host-pathogen interactions will continue to be a fruitful area of research. These investigations will not only broaden our fundamental understanding of this crucial post-translational modification but may also reveal novel targets for antimicrobial and other therapeutic interventions.
Q & A
Q. How can O-Phospho-L-tyrosine be reliably detected and quantified in biological samples?
Detection often employs mass spectrometry (MS) with optimized ionization conditions. For example, acidifying samples to pH 2 using HCl enhances ionization efficiency of O-Phospho-L-tyrosine in desorption electrospray ionization (DESI)-MS, as the protonated phosphate group improves signal intensity compared to non-phosphorylated tyrosine . Liquid chromatography (LC)-MS with reverse-phase columns and phosphopeptide-enrichment techniques (e.g., TiO₂ affinity) are also common. Validate detection using synthetic standards and spike-recovery experiments.
Q. What are the best practices for handling and storing O-Phospho-L-tyrosine to maintain stability?
Store lyophilized powder at -20°C in a desiccated environment to prevent hydrolysis of the phosphate group. For aqueous solutions, avoid repeated freeze-thaw cycles; aliquot and store at -80°C. Buffers should be near-neutral pH (6.5–7.5) to minimize dephosphorylation, and protease/phosphatase inhibitors (e.g., sodium orthovanadate) are recommended in cellular extracts .
Q. How is O-Phospho-L-tyrosine used to study tyrosine phosphorylation in signaling pathways?
It serves as a stable analog of phosphorylated tyrosine residues in proteins. Incorporate it into synthetic peptides via solid-phase synthesis to mimic phosphorylation sites, enabling studies on kinase/phosphatase activity or protein-protein interactions (PPIs). For example, GRB2 SH2 domain binding assays use phospho-tyrosine-containing peptides to map signaling nodes .
Advanced Research Questions
Q. How can researchers resolve contradictions in phosphatase activity assays involving O-Phospho-L-tyrosine?
Contradictions may arise from enzyme specificity or inhibitor interference. For instance, Staphylococcus aureus SapS selectively dephosphorylates O-Phospho-L-tyrosine but not phospho-serine/threonine. Validate activity using zymograms with substrate-specific staining (e.g., malachite green for phosphate release) and confirm inhibitor sensitivity (e.g., vanadate and molybdate inhibit SapS, while tartrate does not) . Cross-validate with orthogonal methods like radiolabeled substrate assays.
Q. What experimental designs are optimal for studying phospho-tyrosine-dependent protein interactions in cancer signaling?
Use yeast two-hybrid (Y2H) systems co-expressing human kinases (e.g., EGFR) and candidate binding partners to map O-Phospho-L-tyrosine-mediated PPIs. For example, TSPAN2 interaction with GRB2 requires tyrosine phosphorylation, which can be validated via co-immunoprecipitation (Co-IP) in mammalian cells under EGFR-activating conditions . Combine with structural biology (e.g., X-ray crystallography) to identify binding motifs beyond canonical SH2 domains.
Q. How can researchers optimize O-Phospho-L-tyrosine-based peptide synthesis for kinase assays?
Use Fmoc-protected O-Phospho-L-tyrosine in solid-phase synthesis. Ensure compatibility with coupling reagents (e.g., HBTU/HOBt) and deprotection conditions (20% piperidine in DMF). Verify phosphorylation site integrity via MS and NMR. For kinase assays, pre-incubate peptides with ATP and Mg²⁺, and quantify phosphorylation using anti-phosphotyrosine antibodies or radioactive ATP incorporation .
Q. What methodologies address low sensitivity in detecting endogenous O-Phospho-L-tyrosine in complex samples?
Combine immunoaffinity enrichment (e.g., anti-phosphotyrosine antibodies) with tandem MS (MS/MS) for targeted quantification. Stable isotope labeling (SILAC) or isobaric tags (TMT/iTRAQ) improve quantitation accuracy. For low-abundance targets, employ data-independent acquisition (DIA) MS with spectral libraries .
Methodological Considerations
Q. How should researchers design controls for phosphatase inhibition studies using O-Phospho-L-tyrosine?
Include (1) a no-inhibitor control to establish baseline activity, (2) a non-phosphorylated tyrosine control to rule out non-specific hydrolysis, and (3) a phosphatase-dead mutant (e.g., catalytically inactive SapS) to confirm enzyme dependency. Use orthogonal substrates (e.g., p-nitrophenyl-phosphate) to assess inhibitor specificity .
Q. What strategies mitigate variability in phospho-tyrosine peptide synthesis yields?
Optimize resin loading (0.2–0.5 mmol/g) and coupling times (≥30 min). Monitor deprotection efficiency via Kaiser test. For difficult sequences, incorporate pseudoproline dipeptides or backbone amide protectants. Purify via HPLC and characterize by MS/MS to confirm phosphorylation .
Data Interpretation and Validation
Q. How can conflicting results in phospho-tyrosine interaction studies be reconciled?
Differences may arise from post-translational modifications (PTMs) or cellular context. Validate interactions using multiple assays (e.g., Y2H, Co-IP, and surface plasmon resonance). For example, nuclear EGFR interactions with DNA-PK in cancer cells require tyrosine phosphorylation, which can be disrupted by phosphatase treatment . Use phospho-specific mutants (e.g., Y-to-F substitutions) to confirm dependency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
